molecular formula C7H9BrN2O B13926899 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole

2-Bromo-5-cyclopentyl-1,3,4-oxadiazole

Cat. No.: B13926899
M. Wt: 217.06 g/mol
InChI Key: VYUMVKBOYWXCKL-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under mild, non-dehydrative conditions . This approach avoids the formation of 1,2-diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazoles often involve the use of dehydrating agents to cyclize N,N’-diacylhydrazines . These methods can be adapted for the production of this compound by selecting appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopentyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates . This interaction can modify the physicochemical and pharmacokinetic profiles of small molecules, making it a valuable tool in drug development.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-5-cyclopentyl-1,3,4-oxadiazole

InChI

InChI=1S/C7H9BrN2O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2

InChI Key

VYUMVKBOYWXCKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)Br

Origin of Product

United States

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